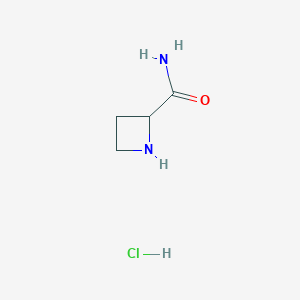
2-Benzoyl-3-(dimethylamino)acrylonitrile
Vue d'ensemble
Description
“2-Benzoyl-3-(dimethylamino)acrylonitrile” is a chemical compound with the linear formula C18H16N2O . It has a molecular weight of 276.341 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-Benzoyl-3-(dimethylamino)acrylonitrile” is represented by the linear formula C18H16N2O . The CAS Number for this compound is 101220-35-3 .Applications De Recherche Scientifique
1. Applications in Organic Synthesis
2-Benzoyl-3-(dimethylamino)acrylonitrile has been utilized in various organic synthesis reactions. For instance, it reacts with 3-oxo-3-phenylpropanenitrile to yield 2-benzoyl-4-[hydroxy(phenyl)-methylene]pent-2-enedinitrile and 5-benzoyl-6-hydroxy-2-phenyl-nicotinonitrile. These products were determined through X-ray crystallographic analysis, indicating the chemical's role in forming complex organic compounds (Moustafa, Al-Mousawi, & Elnagdi, 2011).
2. Role in Polymerization Processes
The compound has been observed in studies related to the polymerization of acrylonitrile. For example, it was used in the study of vinyl polymerization, where its presence influenced the initial rate of polymerization. This highlights its potential role in controlling and modifying polymerization reactions (Imoto & Takemoto, 1955).
3. Influence in Solution Polymerization
Research has shown that 2-Benzoyl-3-(dimethylamino)acrylonitrile can affect the solution polymerization of acrylonitrile. Specifically, it was found to increase the rate of solution polymerization significantly, thereby playing a crucial role in the efficiency and outcomes of polymerization processes (Kumar & Gupta, 1982).
4. Impact on Terpolymerization Reactions
In the field of terpolymerization, this compound has been a subject of interest due to its chemical properties. It is involved in reactions that lead to the formation of terpolymers with unique characteristics, which could be significant for various industrial applications (Mathakiya, Vangani, & Rakshit, 1998).
5. Applications in Fabrication of Composites
The chemical has been used in the fabrication of glass fiber reinforced composites. This demonstrates its potential in materials science, especially in enhancing the properties of composite materials (Raval, Patel, & Vyas, 2002).
6. Role in Isomerism Studies
Studies on isomerism have involved 2-Benzoyl-3-(dimethylamino)acrylonitrile, particularly in understanding the crystal structures and intermolecular interactions in isomers. Such research provides insights into the molecular behavior of organic compounds (Tammisetti et al., 2018).
7. Implications in Antimicrobial Research
Finally, this compound has been incorporated into studies related to antimicrobial activity. For example, it was used in the synthesis of novel compounds with potential antimicrobial properties, indicating its relevance in pharmaceutical research (Elgemeie et al., 2017).
Propriétés
IUPAC Name |
(E)-2-benzoyl-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)9-11(8-13)12(15)10-6-4-3-5-7-10/h3-7,9H,1-2H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLDDWYMGDGHRL-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-3-(dimethylamino)acrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3034353.png)











![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B3034372.png)